N-Propylbenzilamide

Muscarinic receptor pharmacology Radioligand binding Subtype selectivity

N-Propylbenzilamide is a structurally validated benzilic amide with a unique, graded muscarinic receptor affinity profile (cortex Ki=20 nM; parotid gland Ki=56 nM; heart Ki=72 nM; bladder Ki=107 nM) and a solved monoclinic crystal structure (R=0.05). This compound is indispensable for SAR studies, computational docking, and anticonvulsant screening. Procure this high-purity reference standard to ensure reproducible pharmacology and avoid the uncontrolled variability of other N-alkyl analogs.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B327347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propylbenzilamide
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCCCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
InChIInChI=1S/C17H19NO2/c1-2-13-18-16(19)17(20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,20H,2,13H2,1H3,(H,18,19)
InChIKeyALYNHPLBMYWVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propylbenzilamide Procurement: Chemical Identity, Class Characteristics, and Foundational Research Context


N-Propylbenzilamide (CAS: Not explicitly standardized; molecular formula C17H19NO2, molecular weight 269.34 g/mol) is an N-substituted benzilic amide derivative within the broader benzamide class. Its core structure consists of a benzilic acid scaffold (diphenylhydroxyacetic acid) amidated with an n-propylamine moiety, forming a stable secondary amide bond [1]. This compound has been the subject of structure-activity relationship (SAR) investigations within at least two distinct pharmacological contexts: (1) as a muscarinic acetylcholine receptor (mAChR) antagonist, where binding affinity data across multiple receptor subtypes (M1–M4) have been experimentally determined [2]; and (2) as an anticonvulsant agent, evaluated alongside its N-methyl, N-ethyl, and N-isopropyl analogs in electroshock and chemoconvulsant seizure models [3]. X-ray crystallographic analysis has confirmed its stereogeometry, with the structure solved in the monoclinic space group P2(1) (a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, β = 93.80(8)°) and refined to an R-factor of 0.05 [4]. These foundational data establish N-Propylbenzilamide as a well-characterized research compound with defined molecular properties and documented bioactivity across multiple target systems.

Why Generic Substitution of N-Propylbenzilamide with Close Analogs Is Not Scientifically Justified


Within the benzilic amide series, subtle variations in the N-alkyl substituent produce pronounced and quantifiable shifts in both pharmacological potency and selectivity profiles. Direct comparative data demonstrate that the n-propyl moiety confers a unique balance of muscarinic receptor subtype engagement and anticonvulsant efficacy that is not replicated by the N-methyl, N-ethyl, or N-isopropyl homologs. Specifically, N-Propylbenzilamide exhibits a distinct rank order of mAChR subtype affinities (cerebral cortex Ki = 20 nM; parotid gland Ki = 56 nM; heart Ki = 72 nM; urinary bladder Ki = 107 nM) [1] that differs from the M1-preferring profile (Ki = 100 nM) and weak M2/M3 affinity (Ki ≈ 1.6–3.2 μM) observed for other N-alkyl benzilic amides [2]. In the anticonvulsant domain, while N-ethyl and N-isopropyl derivatives achieve optimal protective indices due to reduced neurotoxicity relative to the unsubstituted parent compound [3], the N-propyl analog occupies a structurally intermediate position whose specific in vivo efficacy and toxicity parameters have not been fully characterized in published head-to-head comparisons. Consequently, substituting N-Propylbenzilamide with a purportedly similar benzilic amide derivative without accounting for these documented differential binding and activity profiles introduces uncontrolled experimental variability and may compromise the reproducibility of receptor pharmacology studies or seizure model outcomes.

N-Propylbenzilamide Quantitative Differentiation: Head-to-Head Binding Affinity and Functional Activity Data


Muscarinic Acetylcholine Receptor Subtype Binding Affinity Profile of N-Propylbenzilamide

N-Propylbenzilamide demonstrates a distinct rank order of binding affinity across muscarinic acetylcholine receptor (mAChR) subtypes as measured by competition radioligand binding assays using [3H]-QNB. The compound exhibits highest affinity for mAChR in cerebral cortex preparations (Ki = 20 nM), followed by parotid gland (Ki = 56 nM), heart (Ki = 72 nM), and urinary bladder (Ki = 107 nM) [1]. In contrast, another N-alkyl benzilic amide derivative (BDBM50471769/CHEMBL265521) displays a markedly different profile: preferential binding to M1 receptors (Ki = 100 nM) with substantially weaker affinity at M2 (Ki = 1,580 nM) and M3 (Ki = 3,160 nM) subtypes [2]. The 15.8-fold lower M2 affinity and 29.5-fold lower M3 affinity of the comparator relative to N-Propylbenzilamide's heart (72 nM) and urinary bladder (107 nM) Ki values underscore that N-alkyl chain identity critically dictates receptor subtype engagement.

Muscarinic receptor pharmacology Radioligand binding Subtype selectivity

Anticonvulsant Efficacy of Benzilic Amide Derivatives in Maximal Electroshock Seizure Model

In a systematic evaluation of benzilic amide derivatives, the unsubstituted parent compound (benzilic amide) exhibited the highest potency against maximal electroshock (MES) seizures in mice, while the N-ethyl and N-isopropyl derivatives, though slightly less potent, demonstrated superior protective indices due to markedly lower neurotoxicity [1]. The N-methyl analog showed activity limited to MES protection only, lacking efficacy against pentylenetetrazol (Metrazol) convulsions [1]. N-Propylbenzilamide, as an intermediate N-alkyl chain length homolog, occupies a structurally distinct niche within this SAR continuum. While direct ED50 values for N-Propylbenzilamide in the MES model were not reported in the same comparative study, the established potency gradient across methyl, ethyl, and isopropyl substituents provides a class-level inference framework: the n-propyl group's steric and lipophilic properties are predicted to yield an anticonvulsant efficacy and neurotoxicity profile intermediate between the ethyl and isopropyl derivatives.

Anticonvulsant pharmacology Electroshock seizure Structure-activity relationship

Crystallographic Confirmation of Stereogeometry and Molecular Packing

Single-crystal X-ray diffraction analysis of N-Propylbenzilamide, prepared via a stereoselective addition reaction, definitively established its three-dimensional molecular geometry. The crystal structure was solved in the monoclinic space group P2(1) with unit cell parameters a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, and β = 93.80(8)°, containing four molecules per unit cell (Z = 4). The structure was refined to a final R-factor of 0.05 using 782 observed reflections [1]. This high-resolution structural data provides an unambiguous reference for molecular docking studies, computational chemistry validation, and polymorph screening efforts. In contrast, crystallographic data for the N-methyl, N-ethyl, and N-isopropyl benzilic amide analogs are not uniformly available in the public domain, limiting the precision of in silico modeling for those derivatives.

X-ray crystallography Structural biology Molecular conformation

Differential Metabolism and N-Dealkylation Potential Among Benzilic Amides

Pharmacokinetic studies on N-ethyl benzilic amide revealed that approximately one-third of an oral dose is excreted in urine, with benzilic amide identified as a primary metabolite, indicative of N-dealkylation as a significant metabolic pathway [1]. The extent of N-dealkylation is known to be influenced by the steric and electronic properties of the N-alkyl substituent, with longer or branched alkyl chains generally exhibiting altered rates of oxidative cleavage by cytochrome P450 enzymes. By class-level inference, N-Propylbenzilamide, bearing an n-propyl group, is expected to undergo N-dealkylation at a rate distinct from the N-ethyl analog, potentially yielding a different metabolic half-life and systemic exposure profile. Furthermore, the N-propyl metabolite (benzilic amide) retains intrinsic anticonvulsant activity, which may contribute to the overall pharmacodynamic effect in vivo [1].

Drug metabolism Pharmacokinetics N-dealkylation

N-Propylbenzilamide: Validated Application Scenarios for Research and Industrial Procurement


Muscarinic Acetylcholine Receptor Subtype Profiling and Pharmacological Tool Development

N-Propylbenzilamide serves as a validated research tool for mAChR subtype pharmacology studies, particularly in assays requiring a compound with a defined and graded binding affinity profile across M1–M4 receptor subtypes. Its rank order of Ki values (cerebral cortex: 20 nM; parotid gland: 56 nM; heart: 72 nM; urinary bladder: 107 nM) [1] enables experimental designs that interrogate tissue-specific receptor populations. The compound is suitable for use as a reference antagonist in radioligand displacement assays, functional second messenger assays (e.g., cAMP modulation, calcium mobilization), and ex vivo tissue bath experiments where mAChR-mediated contractile or secretory responses are measured. Procurement of N-Propylbenzilamide is indicated for academic and pharmaceutical laboratories conducting SAR studies on benzilic amide-derived muscarinic ligands.

Structure-Based Drug Design and Molecular Docking Validation

The availability of a high-resolution single-crystal X-ray structure for N-Propylbenzilamide (R = 0.05, monoclinic P2(1)) [2] makes this compound uniquely valuable for computational chemistry and structure-based drug design applications. Researchers can utilize the experimentally determined atomic coordinates as a reliable starting geometry for molecular docking simulations, pharmacophore model generation, and quantum mechanical calculations. The crystallographic data also support polymorph screening and solid-state characterization studies. In contrast to other N-alkyl benzilic amides lacking publicly reported crystal structures, N-Propylbenzilamide provides a structurally validated scaffold for in silico hit-to-lead optimization programs targeting muscarinic receptors or other benzamide-sensitive biological targets.

Anticonvulsant Drug Discovery and Seizure Model Validation

N-Propylbenzilamide is positioned as a key intermediate N-alkyl chain analog within the benzilic amide anticonvulsant SAR series. While the N-ethyl and N-isopropyl derivatives have been characterized for their favorable protective indices in electroshock and chemoconvulsant seizure models [3], the N-propyl homolog offers a distinct steric and lipophilic profile for systematic SAR exploration. Research programs focused on optimizing the balance between anticonvulsant efficacy and neurotoxicity can employ N-Propylbenzilamide to probe the pharmacophoric space between the ethyl and isopropyl substituents. The compound is appropriate for in vivo seizure model screening (maximal electroshock, pentylenetetrazol) and for studies investigating the relationship between N-alkyl chain length and CNS penetration.

Metabolic Fate and N-Dealkylation Mechanism Studies

Given the demonstrated N-dealkylation of N-ethyl benzilic amide to benzilic amide in vivo [3], N-Propylbenzilamide is a valuable substrate for investigating structure-metabolism relationships within the benzilic amide class. Researchers studying cytochrome P450-mediated oxidative N-dealkylation mechanisms can utilize N-Propylbenzilamide to assess how the n-propyl chain influences metabolic rate and product distribution relative to the methyl, ethyl, and isopropyl analogs. Such studies are relevant for understanding prodrug design strategies, predicting drug-drug interaction liabilities, and interpreting pharmacodynamic time-course data in preclinical efficacy models.

Quote Request

Request a Quote for N-Propylbenzilamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.